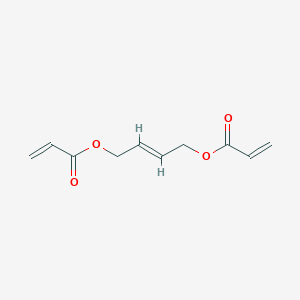

2-Butenediol 1,4-diacrylate

Description

Properties

CAS No. |

18621-76-6 |

|---|---|

Molecular Formula |

C10H12O4 |

Molecular Weight |

196.20 g/mol |

IUPAC Name |

[(E)-4-prop-2-enoyloxybut-2-enyl] prop-2-enoate |

InChI |

InChI=1S/C10H12O4/c1-3-9(11)13-7-5-6-8-14-10(12)4-2/h3-6H,1-2,7-8H2/b6-5+ |

InChI Key |

ZJWKFUBDXPALAF-AATRIKPKSA-N |

SMILES |

C=CC(=O)OCC=CCOC(=O)C=C |

Isomeric SMILES |

C=CC(=O)OC/C=C/COC(=O)C=C |

Canonical SMILES |

C=CC(=O)OCC=CCOC(=O)C=C |

Other CAS No. |

18621-76-6 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Catalytic Systems

The reaction utilizes tosic acid , methylsulfonic acid , or silicotungstic acid as catalysts, with toluene or cyclohexane as solvents to facilitate azeotropic water removal. Key parameters include:

| Parameter | Range |

|---|---|

| Molar ratio (diol:acid) | 1:2.2–1:2.5 |

| Catalyst loading | 1–10 wt% |

| Temperature | 70–120°C |

| Reaction time | 8–11 hours |

Inhibitors such as hydroquinone (100–250 ppm), MEHQ (100–500 ppm), and copper sulfate (300–800 ppm) are critical to prevent premature polymerization. The patent reports yields exceeding 85% after solvent removal via vacuum distillation (-0.09 MPa at 70–90°C).

Purification and By-Product Management

Post-reaction purification involves sequential washes with 10% sodium carbonate and 20% sodium chloride solutions to neutralize residual acid and remove hydrophilic impurities. Activated carbon (50–500 ppm) is added during the reaction to adsorb colored by-products, achieving a final product with colority <50 APHA.

Transesterification with Methyl Acrylate

An alternative method, outlined in patent CN102030641B, employs transesterification between 1,4-butanediol and methyl acrylate using dibutyltin oxide catalysts. This approach avoids handling corrosive acrylic acid but requires precise temperature control to minimize methacrylate oligomerization.

Process Optimization

The reaction proceeds in two stages:

-

Ester exchange at 80–100°C under nitrogen, with continuous methanol removal.

-

Vacuum stripping (1–2 kPa, 80–150°C) to separate excess methyl acrylate and catalyst residues.

| Stage | Conditions | Outcome |

|---|---|---|

| Ester exchange | 80–100°C, 4–6 hours | 90% conversion |

| Vacuum distillation | 1–2 kPa, 80–150°C | Purity >99% |

This method achieves higher purity (99.0% vs. 97–98% for direct esterification) but requires specialized equipment for high-vacuum operations.

Catalytic Systems and Kinetic Considerations

Acid Catalysts vs. Organotin Compounds

A comparative analysis reveals trade-offs between catalytic systems:

| Catalyst Type | Advantages | Disadvantages |

|---|---|---|

| Tosic acid | Low cost, high activity | Corrosive, hard to remove |

| Dibutyltin oxide | Mild conditions, recyclable | Higher cost, toxicity |

Kinetic studies from patent data indicate that silicotungstic acid accelerates esterification 2–3× faster than tosic acid but increases side reactions at temperatures >100°C.

Chemical Reactions Analysis

Types of Reactions: 2-Butenediol 1,4-diacrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize in the presence of initiators such as peroxides or UV light.

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield 2-butenediol and acrylic acid.

Addition Reactions: The double bonds in the acrylate groups can participate in addition reactions with nucleophiles.

Common Reagents and Conditions:

Polymerization: Initiators like benzoyl peroxide or UV light.

Hydrolysis: Acidic or basic aqueous solutions.

Addition Reactions: Nucleophiles such as amines or thiols.

Major Products Formed:

Polymerization: Cross-linked polymers.

Hydrolysis: 2-Butenediol and acrylic acid.

Addition Reactions: Various substituted acrylates depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Preparation

2-Butenediol 1,4-diacrylate is a diester derived from 2-butenediol and acrylic acid, characterized by its ability to undergo polymerization. The molecular formula for this compound is C10H12O4. The synthesis typically involves the esterification of 2-butenediol with acrylic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is conducted under controlled heating conditions to facilitate the formation of the diacrylate while minimizing by-products .

Polymer Chemistry

This compound serves as a monomer in the synthesis of various polymers and copolymers. Its ability to polymerize in the presence of initiators (e.g., peroxides or UV light) makes it valuable for creating cross-linked networks that enhance material properties such as strength and flexibility .

Biomedical Applications

In biomedical research, this compound is utilized in the development of hydrogels for tissue engineering and drug delivery systems. These hydrogels can mimic natural tissue properties and provide a conducive environment for cell growth and proliferation . Its role as a precursor for dental composites and medical adhesives further underscores its importance in medical applications.

Coatings and Adhesives

This compound is widely used in the production of coatings, adhesives, and sealants due to its capacity to form durable materials with excellent adhesion properties. Its low viscosity facilitates application, while its polymerization characteristics allow for rapid curing times .

Case Study 1: Hydrogels in Tissue Engineering

A study explored the use of this compound-based hydrogels as scaffolds for bone tissue engineering. The hydrogels demonstrated good mechanical strength and biocompatibility, making them suitable for supporting cell attachment and growth in vitro. The results indicated that these hydrogels could effectively promote bone regeneration when implanted in vivo .

Case Study 2: Dental Composites

In another investigation, researchers evaluated the performance of dental composites formulated with this compound. The composites exhibited enhanced mechanical properties compared to traditional materials, along with improved resistance to wear and degradation over time. This study highlighted the potential of this diacrylate in advancing dental restoration technologies .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Polymer Chemistry | Monomer for polymers and copolymers | Enhanced material properties |

| Biomedical | Hydrogels for tissue engineering | Biocompatibility and mechanical strength |

| Coatings & Adhesives | Production of durable coatings and adhesives | Rapid curing times and strong adhesion |

| Dental Composites | Formulation of advanced dental materials | Improved wear resistance |

Mechanism of Action

The primary mechanism of action for 2-Butenediol 1,4-diacrylate involves its polymerization capability. The acrylate groups can undergo free radical polymerization, forming cross-linked networks. This process is initiated by free radicals generated from initiators like benzoyl peroxide or UV light. The resulting polymers exhibit enhanced mechanical properties and chemical resistance, making them suitable for various applications .

Comparison with Similar Compounds

Chemical Identity :

- Molecular Formula : C₁₀H₁₂O₄

- Molecular Weight : 196.202 g/mol

- CAS Number : 18621-76-6

- Structure : Contains a conjugated diene (butenediol backbone) with two acrylate ester groups .

Comparison with Similar Compounds

1,4-Butanediol Diacrylate (BDDA)

Structural Differences :

Performance :

Cyclohexanedimethanol Diacrylates (1,3/1,4-CHDMDA)

Performance :

2-Butyne-1,4-Diol Derivatives

1,4-Butanediol Diglycidyl Ether

- Structure : Epoxide-terminated butanediol.

- Cross-Linking Mechanism : Epoxide ring-opening vs. acrylate radical polymerization .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Applications | Reactivity Notes |

|---|---|---|---|---|---|

| This compound | C₁₀H₁₂O₄ | 196.20 | 18621-76-6 | HPLC analysis, potential cross-linking | Unsaturated backbone for faster reactions |

| 1,4-Butanediol diacrylate (BDDA) | C₁₀H₁₄O₄ | 198.22 | 1070-70-8 | Epoxy vitrimers, drug delivery, elastomers | Saturated backbone for flexible networks |

| 1,3/1,4-CHDMDA | C₁₆H₂₂O₄ | 278.34 | N/A | UV-cured coatings | Cyclic structure enhances hardness |

| 2-Butyne-1,4-diol diacetate | C₈H₁₀O₄ | 170.16 | 110-65-6 | Isotopic labeling, click chemistry | Alkyne enables orthogonal functionalization |

Research Findings and Implications

- Structural Impact on Reactivity : Unsaturation in this compound may accelerate polymerization but reduce thermal stability compared to BDDA .

- Application-Specific Performance : BDDA’s flexibility makes it ideal for elastomers, while CHDMDA’s rigidity suits high-stress coatings .

- Safety Considerations : Acrylates generally require handling precautions (e.g., MEHQ stabilization to prevent premature polymerization) .

Q & A

Q. What are the standard methods for synthesizing 2-Butenediol 1,4-diacrylate and characterizing its purity?

BDDA is synthesized via esterification of 1,4-butanediol with acrylic acid in the presence of acid catalysts (e.g., sulfuric acid) under controlled temperatures (60–80°C). Inhibitors like hydroquinone (75 ppm) or MEHQ are added to prevent premature polymerization during storage . Characterization involves:

Q. What are the primary applications of BDDA in polymer research?

BDDA serves as a crosslinker in photopolymerizable systems due to its low viscosity (~8 cP at 25°C) and dual acrylate groups. Key applications include:

- UV-curable adhesives and coatings : Rapid curing under UV light (λ = 365 nm) with photoinitiators like Irgacure 2959 .

- Tissue engineering scaffolds : Crosslinking hydrogels (e.g., poly(beta-amino ester)) for controlled drug delivery or 3D-printed matrices .

- PolyHIPE architectures : Creating porous materials for catalysis or filtration by tuning emulsion variables (surfactant concentration, viscosity) .

Advanced Research Questions

Q. How does molecular hydrophobicity (logP) of BDDA influence polyHIPE pore architecture?

BDDA’s logP (~1.9) affects phase separation in high internal phase emulsions (HIPEs). Systematic studies show:

- Lower logP (hydrophilic monomers) reduces organic phase viscosity, favoring smaller droplets and uniform pores.

- Diluents like toluene (logP = 2.5) or reactive diluents (e.g., 1,4-butanedithiol) mitigate viscosity effects while maintaining crosslink density .

- Optimal surfactant concentration (5–20% Span 80) balances droplet stability and coalescence during polymerization .

Q. How can researchers mitigate premature polymerization during BDDA-based synthesis?

Contradictory reports on inhibitor efficacy require methodical validation:

- Inhibitor selection : Hydroquinone (HQ) at 75 ppm is standard, but MEHQ (100–200 ppm) offers better thermal stability for long-term storage .

- Oxygen scavenging : Purge reaction mixtures with nitrogen to inhibit radical initiation.

- Storage conditions : Maintain at 4°C in amber vials to reduce light/thermal degradation .

Q. How to resolve conflicting cytotoxicity data in BDDA-crosslinked hydrogels?

Discrepancies arise from variations in:

- Unreacted monomer content : HPLC quantification of residual BDDA (<0.1% threshold for biocompatibility) .

- Degradation products : Hydrolytic breakdown products (e.g., acrylic acid) require cytotoxicity assays (e.g., MTT) across multiple cell lines .

- Standardized protocols : ISO 10993-5 guidelines for elution testing and in vivo biocompatibility studies in rodent models .

Q. What strategies optimize mechanical properties of BDDA-based polymers for load-bearing applications?

- Copolymerization : Blending BDDA with rigid monomers (e.g., 1,6-hexanediol diacrylate) increases tensile strength by 30–50% .

- Crosslink density modulation : Adjusting BDDA:monomer ratios (e.g., 10–30 wt%) balances elasticity (Young’s modulus: 0.5–2 MPa) and toughness .

- Post-curing treatments : Thermal annealing (60°C for 24 hrs) reduces internal stresses and enhances ductility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.